Cyclin D1 - 136601-57-5

Cyclin D1

Catalog Number: EVT-1521588
CAS Number: 136601-57-5
Molecular Formula: C72H104N20O16S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclin D1 is primarily sourced from various tissues, with its expression being influenced by growth factors and mitogenic signals. It belongs to the cyclin family, which consists of proteins that regulate the activity of cyclin-dependent kinases. Cyclin D1 is unique among cyclins because its expression is not strictly limited to specific phases of the cell cycle; rather, it can be induced by external stimuli such as growth factors, making it a key player in linking extracellular signals to cell cycle progression .

Synthesis Analysis

Methods of Synthesis

The synthesis of Cyclin D1 involves transcriptional regulation followed by translation. The CCND1 gene is activated by various growth factors, leading to an increase in mRNA levels. This mRNA is then translated into the Cyclin D1 protein. Pulse-chase experiments have demonstrated that Cyclin D1 has a relatively short half-life (approximately 38 minutes), indicating that its levels are tightly regulated throughout the cell cycle .

Technical Details

  • Transcription Regulation: The expression of Cyclin D1 is stimulated by protein kinase C activators and suppressed by agents like dibutyryl-cAMP .
  • Post-Translational Modifications: Phosphorylation plays a significant role in regulating Cyclin D1 stability and localization. For instance, phosphorylation at Thr-286 by glycogen synthase kinase 3 beta leads to its degradation .
Molecular Structure Analysis

Structure

Cyclin D1 is characterized by a highly conserved structure that includes several key domains essential for its function:

  • Cyclin Box Domain: This domain allows Cyclin D1 to bind to cyclin-dependent kinases.
  • N-terminal Domain: Involved in protein stability and localization.

Data

The molecular weight of Cyclin D1 is approximately 36 kDa, and it typically exists in a monomeric form. Structural studies have indicated that Cyclin D1 can undergo conformational changes upon binding to cyclin-dependent kinases, facilitating their activation .

Chemical Reactions Analysis

Reactions Involving Cyclin D1

Cyclin D1 participates in several biochemical reactions:

  • Activation of Cyclin-Dependent Kinases: By binding to cyclin-dependent kinase 4 or 6, Cyclin D1 activates these kinases, which then phosphorylate retinoblastoma protein (pRb), leading to progression through the cell cycle.
  • Degradation Pathways: The phosphorylation of Cyclin D1 also marks it for ubiquitination and subsequent degradation via the proteasome pathway, which is crucial for regulating its levels during the cell cycle .

Technical Details

The degradation process can be influenced by various factors including:

  • Phosphorylation Events: Different kinases such as glycogen synthase kinase 3 beta and Mirk/Dyrk1B target specific residues on Cyclin D1 for phosphorylation.
  • Cell Cycle Regulation: The levels of Cyclin D1 fluctuate depending on the phase of the cell cycle, being high during G1 and low during S phase .
Mechanism of Action

Process

Cyclin D1 functions primarily as a regulatory subunit that activates cyclin-dependent kinases. This activation leads to:

  • Phosphorylation of Retinoblastoma Protein: This phosphorylation releases E2F transcription factors, promoting the transcription of genes necessary for DNA synthesis.
  • Regulation of Cell Cycle Progression: By mediating these interactions, Cyclin D1 facilitates the transition from G1 to S phase, thus promoting cellular proliferation.

Data

Studies have shown that overexpression or dysregulation of Cyclin D1 can lead to uncontrolled cell proliferation, contributing to oncogenesis in various cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 36 kDa.
  • Solubility: Generally soluble in aqueous solutions due to its protein nature.

Chemical Properties

  • Stability: Cyclin D1 is considered a labile protein with a short half-life.
  • Post-translational Modifications: Subject to various modifications including phosphorylation and ubiquitination which influence its activity and stability .
Applications

Scientific Uses

Cyclin D1 has significant implications in both basic research and clinical applications:

  • Cancer Research: Due to its role as a proto-oncogene, studying Cyclin D1 helps understand tumorigenesis and cancer progression.
  • Therapeutic Targets: Inhibitors targeting cyclin-dependent kinases are being explored as potential cancer therapies.
  • Biomarker Development: Levels of Cyclin D1 can serve as biomarkers for certain cancers, aiding in diagnosis and prognosis .
Molecular Structure and Genetic Regulation of Cyclin D1

Genomic Organization and Evolutionary Conservation of CCND1

The CCND1 gene, located on human chromosome 11q13 (13,388 base pairs), encodes the cyclin D1 protein (295 amino acids). This genomic locus is frequently amplified in various human cancers, including breast carcinoma (13%), non-small cell lung cancer (30–46%), and head and neck squamous cell carcinomas (30–50%) [5]. The gene structure lacks a canonical TATA box but contains multiple conserved cis-regulatory elements that enable integration of diverse mitogenic signals [4]. Evolutionary analysis reveals significant conservation across vertebrates, particularly in functional domains essential for cell cycle regulation. The murine Ccnd1 gene (chromosome 7) shares approximately 78% amino acid sequence identity with human cyclin D1, with the cyclin box domain exhibiting the highest conservation (>90% identity), underscoring its critical functional role [5].

CCND1 expression is nearly ubiquitous in adult human tissues except for bone marrow-derived lineages, reflecting its fundamental role in somatic cell cycle regulation [5]. The evolutionary conservation extends to plants, where Arabidopsis cyclin D2 expression is sucrose-inducible and regulates growth patterns, demonstrating functional parallels in cell cycle control across kingdoms [1].

Protein Domains and Functional Motifs

Cyclin D1 contains several structurally and functionally defined domains that orchestrate its cellular activities:

Cyclin Box and CDK-Binding Regions

The central cyclin box domain (residues 147–250) mediates binding to CDK4/6, forming the catalytic core of the holoenzyme complex. This domain adopts a characteristic five-helix bundle structure that facilitates specific CDK interactions while excluding binding to non-cognate kinases. Mutational studies demonstrate that the cyclin box is indispensable for CDK4/6 activation and subsequent phosphorylation of retinoblastoma protein (pRb), which drives G1/S progression [5] [6]. The cyclin box also contains residues essential for binding CDK inhibitors p21 and p27, enabling their sequestration away from cyclin E-CDK2 complexes [5].

Nuclear Export Signals and Degradation Motifs

The C-terminal region contains several regulatory motifs governing subcellular localization and protein stability:

  • PEST Sequence: Enriched in proline (P), glutamate (E), serine (S), and threonine (T) residues (residues 275–295), this motif targets cyclin D1 for rapid proteasomal degradation [7].
  • Threonine 286 (T286): Phosphorylation of this residue by kinases including GSK3β creates a nuclear export signal that facilitates CRM1-dependent cytoplasmic translocation. Nuclear export precedes ubiquitin-mediated degradation during S-phase entry [7].
  • LxxLL Motif: Facilitates interactions with nuclear receptors (e.g., estrogen receptor α, PPARγ) through co-activator recruitment [5].
  • Intrinsically Disordered Domain (IDD): The glutamate-rich region (aa 272–280) mediates interactions with modified histones, particularly phosphorylated H2BS14, linking cyclin D1 to chromatin remodeling and DNA damage response [6].

Table 1: Functional Motifs in Cyclin D1

MotifResiduesFunctionRegulatory Mechanism
Cyclin box147–250CDK4/6 binding and activationForms catalytic core of kinase complex
LxxLL motif254–258Nuclear receptor bindingCo-activator recruitment
T286 phosphorylation site286Nuclear export signalGSK3β/p38SAPK2 phosphorylation
PEST sequence275–295Proteasomal targetingUbiquitin ligase recognition
Intrinsically disordered domain272–280Histone H2BS14P bindingChromatin recruitment

Transcriptional Regulation of CCND1

Promoter Architecture and Cis-Regulatory Elements

The human CCND1 promoter spans approximately 1,810 bp upstream of the transcription start site and contains multiple transcription factor binding sites that integrate mitogenic and oncogenic signals:

  • AP-1 Site (−954 bp): Binds Jun/Fos family heterodimers. c-Jun activates transcription, while JunB represses it, creating a dynamic regulatory switch [4].
  • STAT Elements: GAS1 (distal) binds STAT5a/b heterodimers or STAT5b homodimers, while GAS2 (composite Oct-GAS) requires cooperation with Oct-1 [4].
  • E2F Sites: E2F1 (activator) and E2F4 (repressor) form feedback loops with cyclin D1/CDK4 activity. E2F1 induction at late G1 amplifies cyclin D1 expression [4].
  • NF-κB Sites: Direct binding mediates induction by inflammatory cytokines [3].
  • Sp1 Sites: Two contiguous Sp1-binding elements in the proximal promoter are essential for basal transcription and sensitive to DNA methylation status [8].

Epigenetic Modifications and Chromatin Remodeling

Epigenetic mechanisms dynamically regulate CCND1 accessibility:

  • DNA Methylation: Hypermethylation of CpG islands near Sp1 sites represses transcription in a tissue-specific manner. In rat uterine stromal cells, demethylation of these sites correlates with estrogen-induced proliferation [8].
  • Histone Modifications: Cyclin D1 interacts with phosphorylated H2B (H2BS14P) via its intrinsically disordered domain, facilitating recruitment to chromatin. This interaction is enhanced during DNA damage response, where H2BS14 phosphorylation co-localizes with γH2AX foci [6].
  • Chromatin Remodeling: Cyclin D1 occupancy shows preference for CTCF-binding sites genome-wide, suggesting roles in chromatin looping and insulator function. Approximately 14% of cyclin D1-bound genomic regions overlap with γH2AX sites, linking transcriptional regulation to DNA repair [6].

Post-Translational Modifications and Stability Control

Ubiquitin-Proteasome System and E3 Ligases

Cyclin D1 degradation occurs primarily through ubiquitin-dependent proteolysis:

  • CRL4-AMBRA1: This E3 ubiquitin ligase complex targets cyclin D1 during starvation-induced autophagy. AMBRA1 recognizes phosphorylated T286 and promotes K48-linked polyubiquitination [5] [7].
  • SCF^FBX4^: Requires phosphorylation of T286 and nuclear export. FBX4 associates specifically with cyclin D1 but not other D-type cyclins, explaining substrate specificity [7].
  • APC/C^CDH1^: Mediates degradation following DNA damage independently of T286 phosphorylation via an N-terminal RxxL destruction box [7].

Cyclin D1's short half-life (~24 minutes) ensures rapid turnover, which is critical for cell cycle transitions. Disruption of these degradation pathways—through T286 mutations, FBX4 inactivation, or AMBRA1 downregulation—leads to aberrant cyclin D1 accumulation in cancers [7].

Phosphorylation-Dependent Degradation Pathways

Kinase-mediated phosphorylation directs cyclin D1 stability and localization:

  • GSK3β: Phosphorylates T286 in a CDK4-dependent manner during late G1. This primes cyclin D1 for nuclear export and SCF^FBX4^-mediated degradation. GSK3β activity is suppressed by PI3K-Akt signaling, linking mitogen availability to cyclin D1 stability [7].
  • p38SAPK2: Responds to osmotic stress by phosphorylating T286 independently of GSK3β. This pathway mediates rapid cyclin D1 degradation during environmental stress [7].
  • Mirk/Dyrk1b: Phosphorylates T288 at G0/G1, providing a complementary degradation mechanism in quiescent cells [7].

Table 2: Key Phosphorylation Sites Regulating Cyclin D1 Stability

KinasePhosphorylation SiteCellular ContextFunctional Consequence
GSK3βT286Late G1 phaseNuclear export, SCF^FBX4^ recognition
p38SAPK2T286Osmotic/DNA damage stressRapid proteasomal degradation
Mirk/Dyrk1bT288G0/early G1 phaseStabilization of free cyclin D1
CDK4/6T156Cyclin D1-CDK4 complexPromotes GSK3β-mediated T286 phosphorylation

Notably, cyclin D1 degradation can occur through GSK3β-independent pathways. The T286A mutant retains susceptibility to proteolysis via alternative E3 ligases, while genotoxic stress induces APC/C-mediated degradation requiring the RxxL motif [7]. This redundancy ensures tight control of cyclin D1 levels under diverse physiological conditions.

Properties

CAS Number

136601-57-5

Product Name

Cyclin D1

Molecular Formula

C72H104N20O16S

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